L-Lysine-d4-1

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C6H14N2O2 |

|---|---|

Molecular Weight |

150.21 g/mol |

IUPAC Name |

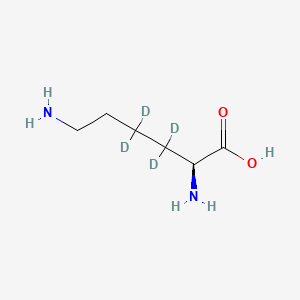

(2S)-2,6-diamino-3,3,4,4-tetradeuteriohexanoic acid |

InChI |

InChI=1S/C6H14N2O2/c7-4-2-1-3-5(8)6(9)10/h5H,1-4,7-8H2,(H,9,10)/t5-/m0/s1/i1D2,3D2 |

InChI Key |

KDXKERNSBIXSRK-BUGCDJRHSA-N |

Isomeric SMILES |

[2H]C([2H])(CCN)C([2H])([2H])[C@@H](C(=O)O)N |

Canonical SMILES |

C(CCN)CC(C(=O)O)N |

Origin of Product |

United States |

Foundational & Exploratory

L-Lysine-d4: A Technical Guide for Quantitative Proteomics

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of quantitative proteomics, precision and reproducibility are paramount. Stable Isotope Labeling with Amino Acids in Cell Culture (SILAC) has emerged as a powerful and widely adopted metabolic labeling strategy for the accurate quantification of proteins and their post-translational modifications. At the core of this technique lies the use of isotopically labeled amino acids, such as L-Lysine-d4, which serve as internal standards for differential proteomic analysis. This technical guide provides an in-depth exploration of L-Lysine-d4, its fundamental properties, and its pivotal role in advancing proteomics research and drug development.

L-Lysine-d4 is a deuterated form of the essential amino acid L-lysine, where four hydrogen atoms have been replaced by deuterium, a stable heavy isotope of hydrogen.[1][2][3] This isotopic substitution results in a predictable mass shift without altering the biochemical properties of the amino acid, allowing it to be seamlessly incorporated into proteins during cell growth.[3] When used in SILAC experiments, cells are cultured in media containing either the "light" (unlabeled) L-lysine or the "heavy" L-Lysine-d4.[4][5] This leads to two distinct cell populations whose proteomes are chemically identical but isotopically distinguishable by mass spectrometry.

Core Concepts and Chemical Properties

The utility of L-Lysine-d4 in proteomics stems from its unique chemical and physical properties. The incorporation of four deuterium atoms at the 4 and 5 positions of the lysine side chain results in a mass increase of approximately 4 Daltons (Da).[6][7][8] This mass difference is readily detectable by modern mass spectrometers, enabling the relative quantification of peptides and, by extension, proteins from different experimental conditions.

| Property | Value | Reference |

| Chemical Formula | C6H12D4Cl2N2O2 (dihydrochloride) | [2] |

| Molecular Weight | ~223.13 g/mol (dihydrochloride) | [2][9][10] |

| Isotopic Enrichment | >95-98% | [3][11] |

| Mass Shift from Unlabeled | +4 Da | [6][7][8] |

| Synonyms | L-Lysine-4,4,5,5-d4, Deuterated Lysine | [12] |

The Role of L-Lysine-d4 in SILAC-based Proteomics

SILAC is a robust method for comparative quantitative proteomics that relies on the in vivo incorporation of stable isotope-labeled amino acids into proteins.[4][5] L-lysine and L-arginine are the most commonly used amino acids for SILAC because trypsin, the most frequently used protease in proteomics, cleaves proteins at the C-terminus of these residues. This ensures that nearly every tryptic peptide (except the C-terminal peptide of the protein) will contain at least one labeled amino acid, allowing for accurate quantification.[13]

The general workflow of a SILAC experiment involving L-Lysine-d4 is as follows:

-

Metabolic Labeling: Two populations of cells are cultured in specialized media. One population is grown in "light" medium containing natural L-lysine, while the other is grown in "heavy" medium where the natural L-lysine is replaced with L-Lysine-d4.[14] For complete incorporation, cells are typically cultured for at least five to six cell divisions.[5][15][16]

-

Experimental Treatment: Once fully labeled, the two cell populations can be subjected to different experimental conditions (e.g., drug treatment vs. control).

-

Sample Pooling and Protein Extraction: The "light" and "heavy" cell populations are combined in a 1:1 ratio. This early pooling minimizes experimental variation. Proteins are then extracted from the combined cell lysate.

-

Protein Digestion: The protein mixture is digested, typically with trypsin, to generate peptides.

-

Mass Spectrometry Analysis: The resulting peptide mixture is analyzed by liquid chromatography-mass spectrometry (LC-MS). The mass spectrometer detects pairs of peptides that are chemically identical but differ in mass due to the isotopic label.

-

Data Analysis and Quantification: The relative abundance of a peptide (and thus the protein it originated from) in the two samples is determined by comparing the signal intensities of the "light" and "heavy" isotopic forms.

This powerful technique allows for the simultaneous identification and quantification of thousands of proteins, providing a global snapshot of the cellular proteome in response to a given stimulus.

Experimental Workflow for a 2-Plex SILAC Experiment

Caption: A typical workflow for a 2-plex SILAC experiment using L-Lysine-d4.

Multiplexing with Different Isotopes

The flexibility of SILAC allows for more complex experimental designs through multiplexing. By using different isotopes of lysine and arginine, researchers can compare more than two conditions simultaneously.[6][7] For instance, a 3-plex experiment can be performed using "light" (unlabeled), "medium" (e.g., L-Lysine-d4), and "heavy" (e.g., ¹³C₆,¹⁵N₂-L-lysine) amino acids.[13][15]

| Amino Acid | Isotopic Label | Mass Shift (Da) | Common Use |

| L-Lysine | Unlabeled | 0 | Light |

| L-Lysine | 4,4,5,5-d4 (D4) | +4 | Medium |

| L-Lysine | ¹³C₆ | +6 | Heavy |

| L-Lysine | ¹³C₆,¹⁵N₂ | +8 | Heavy |

| L-Arginine | Unlabeled | 0 | Light |

| L-Arginine | ¹³C₆ | +6 | Medium |

| L-Arginine | ¹³C₆,¹⁵N₄ | +10 | Heavy |

Detailed Experimental Protocol: 2-Plex SILAC

This protocol provides a general framework for a 2-plex SILAC experiment using L-Lysine-d4. Specific parameters may need to be optimized based on the cell line and experimental goals.

I. Cell Culture and Metabolic Labeling

-

Prepare SILAC Media:

-

Prepare "light" and "heavy" SILAC media (e.g., DMEM or RPMI-1640) that are deficient in L-lysine and L-arginine.

-

Supplement the "light" medium with unlabeled L-lysine (e.g., 146 mg/L) and unlabeled L-arginine (e.g., 84 mg/L).[13]

-

Supplement the "heavy" medium with L-Lysine-d4 (e.g., 148.7 mg/L) and unlabeled L-arginine.[13]

-

Add dialyzed fetal bovine serum (10%) and penicillin/streptomycin to both media.

-

-

Cell Adaptation:

-

Culture two separate populations of cells in the "light" and "heavy" SILAC media.

-

Passage the cells for at least 5-6 doublings to ensure >95% incorporation of the labeled amino acids.[16]

-

Verify labeling efficiency by performing a small-scale protein extraction, digestion, and mass spectrometry analysis.

-

II. Experimental Treatment and Sample Collection

-

Apply Treatment: Once full incorporation is confirmed, treat the "heavy" labeled cells with the experimental compound and the "light" labeled cells with a vehicle control.

-

Harvest Cells: After the desired treatment duration, wash the cells with ice-cold PBS and harvest them by scraping or trypsinization.

-

Cell Counting and Mixing: Accurately count the number of cells from each population and mix them in a 1:1 ratio.

III. Protein Extraction and Digestion

-

Cell Lysis: Lyse the combined cell pellet using a suitable lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).

-

Protein Quantification: Determine the total protein concentration of the lysate using a standard protein assay (e.g., BCA assay).

-

Protein Digestion (In-Solution):

-

Take a desired amount of protein (e.g., 100 µg) and reduce the disulfide bonds with dithiothreitol (DTT).

-

Alkylate the cysteine residues with iodoacetamide.

-

Digest the proteins with trypsin (e.g., at a 1:50 enzyme-to-protein ratio) overnight at 37°C.

-

-

Peptide Cleanup: Desalt the resulting peptide mixture using a C18 solid-phase extraction (SPE) column.

IV. LC-MS/MS Analysis and Data Processing

-

LC-MS/MS: Analyze the cleaned peptide sample on a high-resolution mass spectrometer coupled to a nano-liquid chromatography system.

-

Data Analysis:

-

Process the raw mass spectrometry data using a software package capable of SILAC quantification (e.g., MaxQuant).

-

The software will identify peptide pairs and calculate the "heavy" to "light" (H/L) ratio for each pair.

-

Protein ratios are then calculated based on the ratios of their constituent peptides.

-

Logical Relationship of SILAC Quantification

Caption: The logical flow of data processing for SILAC-based protein quantification.

Applications in Drug Development and Research

The precision of SILAC using L-Lysine-d4 has made it an invaluable tool in various areas of biological research and drug development:

-

Target Identification and Validation: By comparing the proteomes of cells treated with a drug candidate versus a control, researchers can identify proteins whose expression levels are altered, potentially revealing the drug's target and off-target effects.

-

Understanding Disease Mechanisms: SILAC can be used to compare the proteomes of healthy and diseased cells or tissues, providing insights into the molecular basis of disease.

-

Analysis of Post-Translational Modifications (PTMs): SILAC can be combined with enrichment strategies to quantify changes in PTMs like phosphorylation, ubiquitination, and acetylation, which are crucial for cell signaling.

-

Biomarker Discovery: Differential proteomic analysis of clinical samples (e.g., plasma, tissue biopsies) can lead to the discovery of novel biomarkers for disease diagnosis, prognosis, and treatment response.

Conclusion

L-Lysine-d4 is a cornerstone of modern quantitative proteomics. Its seamless integration into cellular metabolism and the precise mass shift it imparts make it an ideal tool for the SILAC technique. The ability to accurately quantify thousands of proteins in a single experiment provides an unparalleled view of the dynamic nature of the proteome. For researchers and scientists in both academia and the pharmaceutical industry, mastering the principles and application of L-Lysine-d4 and SILAC is essential for unraveling complex biological processes and accelerating the development of new therapeutics.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. L-Lysine-2HCl, 4,4,5,5-D4 for SILAC - Creative Biolabs [creative-biolabs.com]

- 4. Thermo Scientific™ L-Lysine-2HCl, 4,4,5,5-D4 for SILAC | Fisher Scientific [fishersci.ca]

- 5. isotope-science.alfa-chemistry.com [isotope-science.alfa-chemistry.com]

- 6. SILAC Metabolic Labeling Systems | Thermo Fisher Scientific - US [thermofisher.com]

- 7. SILAC Metabolic Labeling Systems | Thermo Fisher Scientific - US [thermofisher.com]

- 8. eurisotop.com [eurisotop.com]

- 9. L-Lysine·2HCl (4,4,5,5-Dâ, 96-98%) - Cambridge Isotope Laboratories, DLM-2640-1 [isotope.com]

- 10. L-Lysine·2HCl (4,4,5,5-Dâ, 96-98%) - Cambridge Isotope Laboratories, DLM-2640-0.25 [isotope.com]

- 11. L-Lysine | Silantes [silantes.com]

- 12. cymitquimica.com [cymitquimica.com]

- 13. Quantitative Comparison of Proteomes Using SILAC - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Combination of Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) and Substrate Trapping for the Detection of Transient Protein Interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 16. tools.thermofisher.com [tools.thermofisher.com]

An In-depth Technical Guide to L-Lysine-d4: Chemical Properties and Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, structure, and common experimental applications of L-Lysine-d4. The information is intended to support researchers and professionals in the fields of proteomics, metabolomics, and drug development in utilizing this stable isotope-labeled amino acid.

Core Chemical Properties

L-Lysine-d4 is a deuterated form of the essential amino acid L-Lysine, where four hydrogen atoms have been replaced by deuterium. This isotopic labeling makes it a valuable tool in mass spectrometry-based quantitative analysis. It is commercially available primarily in two salt forms: hydrochloride and dihydrochloride.

L-Lysine-d4 Hydrochloride

The hydrochloride salt of L-Lysine-d4 is a commonly used form for various research applications.

| Property | Value | Reference |

| Molecular Formula | C₆H₁₁D₄ClN₂O₂ | [1] |

| Molecular Weight | 186.67 g/mol | [1] |

| CAS Number | 284664-96-6 | [1] |

| Appearance | White to off-white solid | [1] |

| Melting Point | 263-264 °C (decomposes) | |

| Isotopic Purity (atom % D) | ≥98% | |

| Chemical Purity | ≥98% | |

| Optical Activity | [α]25/D +20.7°, c = 2 in 5 M HCl | |

| SMILES String | Cl.[2H]C([2H])(CN)C([2H])([2H])C--INVALID-LINK--C(O)=O | |

| InChI Key | BVHLGVCQOALMSV-UGJIAQRQSA-N |

L-Lysine-d4 Dihydrochloride

The dihydrochloride salt offers different solubility characteristics and is also frequently used in stable isotope labeling experiments.

| Property | Value | Reference |

| Molecular Formula | C₆H₁₂D₄Cl₂N₂O₂ | [2] |

| Molecular Weight | 223.13 g/mol | [2][3] |

| CAS Number | 203633-22-1 | [2][3] |

| Appearance | Solid, White to off-white | [2] |

| Isotopic Purity (atom % D) | 96-98% | [3] |

| Chemical Purity | 98% | [3] |

| SMILES String | NCC([2H])([2H])C([2H])([2H])C--INVALID-LINK--C(O)=O.Cl.Cl | [2] |

| InChI Key | JBBURJFZIMRPCZ-RIZDZYNXSA-N | [4] |

Chemical Structure

The deuterium atoms in L-Lysine-d4 are located at the 4th and 5th positions of the hexanoic acid backbone. This specific labeling provides a +4 Da mass shift compared to the unlabeled L-Lysine, which is readily detectable by mass spectrometry.

Experimental Protocols: Stable Isotope Labeling with Amino Acids in Cell Culture (SILAC)

L-Lysine-d4 is a key reagent in SILAC-based quantitative proteomics. The SILAC method involves the metabolic incorporation of "heavy" stable isotope-labeled amino acids into proteins in living cells. This allows for the differentiation and relative quantification of proteins from different cell populations by mass spectrometry.

General SILAC Workflow

-

Cell Culture: Two populations of cells are cultured in specialized media. One population is grown in "light" medium containing natural L-Lysine, while the other is grown in "heavy" medium containing L-Lysine-d4.

-

Metabolic Labeling: The cells incorporate the respective lysine isotopes into their proteins over several cell divisions, resulting in complete labeling of the proteome.

-

Cell Treatment: The two cell populations can be subjected to different experimental conditions (e.g., drug treatment vs. control).

-

Sample Pooling: The "light" and "heavy" cell populations are combined in a 1:1 ratio.

-

Protein Extraction and Digestion: Proteins are extracted from the pooled sample and digested into peptides, typically using trypsin.

-

Mass Spectrometry Analysis: The peptide mixture is analyzed by LC-MS/MS. Peptides derived from the "heavy" labeled cells will have a +4 Da mass shift for each incorporated L-Lysine-d4 compared to their "light" counterparts.

-

Data Analysis: The relative abundance of proteins between the two samples is determined by comparing the signal intensities of the "light" and "heavy" peptide pairs.

References

- 1. L -Lysine-4,4,5,5-d4 D 98atom , 98 CP 284664-96-6 [sigmaaldrich.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. L-Lysine·2HCl (4,4,5,5-Dâ, 96-98%) - Cambridge Isotope Laboratories, DLM-2640-0.25 [isotope.com]

- 4. DL-Lysine-4,4,5,5-d4 dihydrochloride | C6H16Cl2N2O2 | CID 16213427 - PubChem [pubchem.ncbi.nlm.nih.gov]

Principle of Stable Isotope Labeling with L-Lysine-d4: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the principles and applications of stable isotope labeling with L-Lysine-d4 (d4-Lys), a powerful technique for quantitative proteomics. This method is instrumental in discerning subtle changes in protein abundance, turnover, and post-translational modifications, making it an invaluable tool in cellular biology, biomarker discovery, and drug development.

Core Principles of L-Lysine-d4 Labeling

Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) is a metabolic labeling strategy that incorporates amino acids with stable isotopes into the entire proteome of cultured cells. L-Lysine-d4 is a deuterated form of the essential amino acid L-Lysine, where four hydrogen atoms on the side chain have been replaced with deuterium. This results in a mass increase of approximately 4 Da compared to its unlabeled, or "light," counterpart.

When cells are grown in a medium where natural lysine is replaced with L-Lysine-d4, the cellular machinery for protein synthesis incorporates this "heavy" amino acid into all newly synthesized proteins. By comparing the proteomes of cells grown in the presence of light and heavy lysine, researchers can accurately quantify differences in protein abundance.

The key advantages of using L-Lysine-d4 in SILAC experiments include:

-

In vivo Labeling: The labeling occurs during normal cell growth and protein synthesis, closely mimicking the native biological state.

-

High Accuracy and Precision: Since the light and heavy samples are combined early in the experimental workflow, variations introduced during sample preparation are minimized, leading to highly accurate and reproducible quantification.

-

Versatility: L-Lysine-d4 can be used in various SILAC applications, including 2-plex and 3-plex experiments, to compare multiple conditions simultaneously. In a 3-plex experiment, "light" (unlabeled), "medium" (L-Lysine-d4), and "heavy" (e.g., ¹³C₆¹⁵N₂-Lysine) labeled cells can be compared.[1]

-

Broad Applicability: The method is suitable for a wide range of cultured cells that are auxotrophic for lysine.

Experimental Workflows and Methodologies

A typical SILAC experiment using L-Lysine-d4 involves several key stages, from cell culture and labeling to mass spectrometry analysis and data interpretation.

Cell Culture and Metabolic Labeling

The foundational step of a SILAC experiment is the complete incorporation of the labeled amino acid into the proteome.

Protocol for SILAC Labeling with L-Lysine-d4:

-

Media Preparation: Prepare SILAC-specific cell culture medium that lacks natural L-lysine. This is typically a customized version of DMEM or RPMI-1640.

-

Supplementation:

-

"Light" Medium: Supplement the lysine-deficient medium with unlabeled L-Lysine at a standard concentration (e.g., 146 mg/L).[2]

-

"Heavy" Medium: Supplement the lysine-deficient medium with L-Lysine-d4 at a concentration equimolar to the light lysine (e.g., 148.7 mg/L for L-Lysine-d4 dihydrochloride to account for the increased molecular weight).[2]

-

For experiments involving tryptic digestion, it is common to also label arginine.

-

The medium must be supplemented with dialyzed fetal bovine serum (dFBS) to avoid the introduction of unlabeled amino acids from the serum.

-

-

Cell Adaptation and Passaging:

-

Culture the cells in the prepared "light" and "heavy" media for at least five to six cell doublings to ensure near-complete incorporation (>95%) of the respective lysine isotopes.

-

Monitor cell growth and morphology to ensure that the labeled amino acid does not have any adverse effects.

-

-

Verification of Incorporation:

-

After sufficient passaging, harvest a small number of cells from the "heavy" culture.

-

Extract proteins, perform a tryptic digest, and analyze the peptides by mass spectrometry to confirm the incorporation efficiency of L-Lysine-d4.

-

Sample Preparation for Mass Spectrometry

Once the cells are fully labeled, they can be subjected to experimental treatments. Following treatment, the samples are prepared for mass spectrometry analysis.

Protocol for Protein Extraction and Digestion:

-

Cell Lysis: Harvest the "light" and "heavy" labeled cells and lyse them using a suitable lysis buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).

-

Sample Mixing: Combine equal amounts of protein from the "light" and "heavy" lysates. This is a critical step for accurate quantification.

-

Protein Denaturation, Reduction, and Alkylation:

-

Denature the proteins in the mixed sample using a denaturing agent like urea or SDS.

-

Reduce the disulfide bonds using a reducing agent such as dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).

-

Alkylate the free cysteine residues with an alkylating agent like iodoacetamide (IAA) to prevent the reformation of disulfide bonds.

-

-

Proteolytic Digestion:

-

In-solution digestion: Digest the proteins into peptides using a protease, most commonly trypsin. Trypsin cleaves C-terminal to lysine and arginine residues.

-

In-gel digestion: Alternatively, the protein mixture can be separated by SDS-PAGE. The gel is then stained, and the protein bands of interest are excised. The proteins within the gel slices are then subjected to in-gel digestion with trypsin.

-

Mass Spectrometry and Data Analysis

The resulting peptide mixture is then analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

LC-MS/MS Parameters and Data Analysis:

-

LC Separation: The peptide mixture is separated by reverse-phase liquid chromatography, which separates peptides based on their hydrophobicity.

-

MS Analysis: The eluted peptides are ionized (e.g., by electrospray ionization) and introduced into the mass spectrometer.

-

MS1 Scan (Full Scan): The mass spectrometer scans a range of mass-to-charge (m/z) ratios to detect the intact peptide ions. In a SILAC experiment, peptides containing light and d4-labeled lysine will appear as pairs of peaks separated by a specific mass difference (approximately 4 Da divided by the charge state of the peptide).

-

MS2 Scan (Tandem MS): The most intense peptide ions from the MS1 scan are selected for fragmentation. The resulting fragment ions provide information about the amino acid sequence of the peptide.

-

-

Data Analysis:

-

Specialized software (e.g., MaxQuant, Proteome Discoverer) is used to analyze the raw mass spectrometry data.

-

The software identifies the peptides based on their fragmentation patterns and quantifies the relative abundance of the "light" and "heavy" peptide pairs by comparing the areas under their respective peaks in the MS1 scan.

-

The ratios of heavy to light peptides are then used to determine the relative abundance of the corresponding proteins in the two samples.

-

Quantitative Data and Applications

L-Lysine-d4 labeling enables precise quantitative measurements in various proteomic applications.

Quantitative Protein Expression Profiling

The primary application of SILAC with L-Lysine-d4 is the relative quantification of protein expression levels between different cellular states.

| Parameter | Typical Value/Range | Reference |

| L-Lysine-d4 Mass Shift | +4.0251 Da | Thermo Fisher Scientific[3] |

| Labeling Efficiency | > 95% after 5-6 cell doublings | Thermo Fisher Scientific[3] |

| Quantitative Accuracy | High, with low coefficients of variation | |

| Dynamic Range of Quantification | Several orders of magnitude |

Protein Turnover Analysis (Dynamic SILAC)

Dynamic SILAC, or pulse-SILAC (pSILAC), is a powerful extension of the SILAC technique used to measure protein synthesis and degradation rates. In a typical dynamic SILAC experiment, cells are initially grown in a "light" medium and then switched to a "heavy" medium containing L-Lysine-d4. The rate of incorporation of the heavy label over time provides a measure of the protein synthesis rate, while the disappearance of the light-labeled protein population reflects the degradation rate.

| Protein | Half-life (hours) | Cell Type |

| Average Protein Half-life | 59.9 | Human Fibroblasts[4] |

| Range of Protein Half-lives | 3 - 200 | Human Fibroblasts[4] |

Visualizations of Key Concepts and Workflows

To further elucidate the principles and workflows described, the following diagrams have been generated using the DOT language.

Caption: Standard SILAC workflow using L-Lysine-d4.

Caption: Dynamic SILAC workflow for protein turnover analysis.

Caption: Principle of quantification in a SILAC experiment.

References

- 1. SILAC Metabolic Labeling Systems | Thermo Fisher Scientific - SG [thermofisher.com]

- 2. Quantitative Comparison of Proteomes Using SILAC - PMC [pmc.ncbi.nlm.nih.gov]

- 3. tools.thermofisher.com [tools.thermofisher.com]

- 4. Modeling SILAC Data to Assess Protein Turnover in a Cellular Model of Diabetic Nephropathy - PMC [pmc.ncbi.nlm.nih.gov]

Applications of Deuterated Lysine in Biomedical Research: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Deuterated lysine, a stable isotope-labeled analog of the essential amino acid L-lysine, has emerged as a powerful and versatile tool in biomedical research. By replacing one or more hydrogen atoms with its heavier isotope, deuterium, researchers can introduce a "mass tag" into proteins and metabolic pathways. This subtle alteration, which does not significantly impact the biochemical properties of the molecule, enables precise tracking and quantification using mass spectrometry. This technical guide provides a comprehensive overview of the core applications of deuterated lysine, complete with experimental methodologies, quantitative data, and visual workflows to facilitate its integration into your research.

Quantitative Proteomics with Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC)

One of the most prominent applications of deuterated lysine is in Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC), a powerful technique for quantitative proteomics.[1][2][3][4] In SILAC, two or more cell populations are cultured in media containing different isotopic forms of an essential amino acid, typically lysine and arginine. One population is grown in "light" medium containing the natural abundance isotopes (e.g., ¹²C, ¹⁴N), while the other is grown in "heavy" medium containing a deuterated or ¹³C/¹⁵N-labeled amino acid.[1][4]

Over several cell divisions, the heavy amino acid is fully incorporated into the proteome of the "heavy" cell population.[3] The two cell populations can then be subjected to different experimental conditions (e.g., drug treatment vs. control). Subsequently, the protein lysates from both populations are combined in a 1:1 ratio, and the proteins are digested into peptides for mass spectrometry (MS) analysis.[1][2] Because the deuterated peptides are chemically identical to their light counterparts but differ in mass, they appear as doublets in the mass spectrum. The ratio of the intensities of the heavy and light peptide peaks provides a precise and accurate measure of the relative abundance of that protein between the two experimental conditions.[4]

Key Advantages of SILAC:

-

High Accuracy and Precision: Combining samples at the beginning of the workflow minimizes experimental variability.[4]

-

In Vivo Labeling: Metabolic incorporation provides a more accurate representation of the cellular proteome compared to in vitro chemical labeling methods.

-

Multiplexing Capabilities: The use of different isotopes of lysine and arginine allows for the simultaneous comparison of multiple experimental conditions.

Experimental Protocol: SILAC using 4,4,5,5-D4 L-lysine

This protocol outlines a typical SILAC experiment using deuterated lysine (L-lysine-d4) for quantitative proteomics.

1. Cell Culture and Labeling:

- Culture two populations of the desired cell line in parallel.

- For the "light" population, use a standard SILAC-compatible medium (e.g., DMEM) supplemented with normal L-lysine and L-arginine.

- For the "heavy" population, use the same medium but replace the normal L-lysine with 4,4,5,5-D4 L-lysine. Ensure the medium also contains a heavy version of arginine if trypsin digestion is planned.

- Culture the cells for at least five to six cell divisions to ensure complete incorporation (>95%) of the isotopic labels.[3] The incorporation efficiency can be checked by a preliminary MS analysis of a small cell sample.

2. Experimental Treatment:

- Once complete labeling is achieved, apply the desired experimental treatment to one cell population (e.g., the "heavy" population) while the other serves as a control.

3. Sample Preparation:

- Harvest both cell populations and count the cells to ensure equal numbers.

- Combine the "light" and "heavy" cell pellets in a 1:1 ratio.

- Lyse the combined cell pellet using a suitable lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).

- Quantify the total protein concentration using a standard protein assay (e.g., BCA assay).

4. Protein Digestion:

- Take a desired amount of protein lysate (e.g., 100 µg) and perform in-solution or in-gel digestion.

- In-solution digestion: Reduce the protein disulfide bonds with dithiothreitol (DTT), alkylate the cysteine residues with iodoacetamide (IAA), and then digest the proteins into peptides using a protease such as trypsin or Lys-C overnight at 37°C.

- In-gel digestion: Separate the proteins by SDS-PAGE, excise the protein bands of interest or the entire gel lane, and perform in-gel digestion as described above.

5. Mass Spectrometry Analysis:

- Desalt the resulting peptide mixture using a C18 StageTip or equivalent.

- Analyze the peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The mass spectrometer should be operated in a data-dependent acquisition mode to automatically select peptide precursor ions for fragmentation.

6. Data Analysis:

- Process the raw MS data using a software package capable of SILAC analysis (e.g., MaxQuant, Proteome Discoverer).

- The software will identify the peptides, identify the "light" and "heavy" peptide pairs, and calculate the heavy-to-light (H/L) ratios for each protein.

- The H/L ratio represents the relative abundance of each protein between the two experimental conditions.

Quantitative Data: Mass Shifts in SILAC

The choice of isotopically labeled amino acids determines the mass difference between the heavy and light peptides. This mass shift is critical for resolving the peptide doublets in the mass spectrum.

| Isotope Labeled Amino Acid | Abbreviation | Mass Shift (Da) |

| L-Lysine (unlabeled) | Lys-d0 | 0 |

| 4,4,5,5-D4 L-Lysine | Lys-d4 | +4.0251 |

| ¹³C₆ L-Lysine | Lys-C6 | +6.0201 |

| ¹³C₆,¹⁵N₂ L-Lysine | Lys-C6N2 | +8.0142 |

| L-Arginine (unlabeled) | Arg-d0 | 0 |

| ¹³C₆ L-Arginine | Arg-C6 | +6.0201 |

| ¹³C₆,¹⁵N₄ L-Arginine | Arg-C6N4 | +10.0083 |

Data sourced from publicly available information.

Measuring Protein Dynamics and Turnover

Understanding the dynamics of protein synthesis and degradation, collectively known as protein turnover, is crucial for elucidating cellular homeostasis, adaptation, and disease pathogenesis. Deuterated lysine, in conjunction with mass spectrometry, provides a powerful method for measuring protein turnover rates in vivo.[5][6][7]

The general principle involves introducing a deuterated lysine tracer into the biological system (cell culture or whole organism) and monitoring its incorporation into newly synthesized proteins over time. By measuring the ratio of labeled to unlabeled peptides for a given protein at different time points, researchers can calculate its synthesis and degradation rates.[7]

Experimental Protocol: In Vivo Protein Turnover Analysis in Mice

This protocol describes a method for measuring protein turnover rates in mice using a diet containing deuterated lysine.

1. Animal Acclimation and Labeling:

- Acclimate mice to a defined synthetic diet for a week.

- Switch the mice to a diet where a portion of the natural lysine is replaced with a deuterated lysine isotope (e.g., L-lysine-d4 or L-lysine-d9). The labeling can be administered as a pulse-chase experiment.

- In a pulse-chase experiment, animals are fed the labeled diet for a specific period (the "pulse") to allow for incorporation of the heavy lysine into newly synthesized proteins. Then, they are switched back to the unlabeled diet (the "chase"), and the rate of disappearance of the heavy label is monitored over time.

2. Tissue Collection:

- At various time points during the labeling or chase period, euthanize cohorts of mice and harvest the tissues of interest (e.g., liver, muscle, brain).

- Immediately snap-freeze the tissues in liquid nitrogen and store them at -80°C until further processing.

3. Protein Extraction and Digestion:

- Homogenize the tissue samples in a suitable lysis buffer containing protease inhibitors.

- Quantify the protein concentration of the lysates.

- Perform protein digestion as described in the SILAC protocol (Section 1.4).

4. Mass Spectrometry and Data Analysis:

- Analyze the peptide samples by LC-MS/MS.

- Use specialized software to determine the isotopic enrichment of peptides over time. The software calculates the ratio of the heavy (deuterated) to light (unlabeled) forms of each peptide at each time point.

- The rate of incorporation or loss of the deuterated label is then used to model the protein turnover kinetics and calculate the half-life of individual proteins.

Quantitative Data: Protein Turnover Rates

The turnover rates of proteins can vary significantly between different proteins and tissues. The table below presents hypothetical protein half-life data that could be obtained from a protein turnover study.

| Protein | Tissue | Half-life (days) |

| Albumin | Liver | 2.5 |

| Myosin | Muscle | 30 |

| GAPDH | Brain | 5 |

| Collagen | Skin | 100 |

This is example data and actual values will vary depending on the specific protein, organism, and experimental conditions.

Therapeutic Potential: Inhibition of Protein Glycation

Non-enzymatic glycation is a spontaneous reaction between reducing sugars and the amino groups of proteins, which can lead to the formation of advanced glycation end-products (AGEs).[8] The accumulation of AGEs is implicated in the pathogenesis of various diseases, including diabetes, atherosclerosis, and neurodegenerative disorders.[8]

Studies have shown that D-lysine, a stereoisomer of L-lysine that is not incorporated into proteins, can act as a competitive inhibitor of protein glycation.[2][9] By providing an alternative target for reducing sugars, D-lysine can "scavenge" these reactive molecules and prevent them from modifying and damaging essential proteins. Deuterated forms of lysine can be used in research to trace the metabolic fate of these inhibitor molecules.

Experimental Protocol: In Vitro Protein Glycation Inhibition Assay

This protocol describes a method to assess the ability of D-lysine to inhibit the glycation of a model protein, such as bovine serum albumin (BSA), in vitro.

1. Preparation of Glycation Reactions:

- Prepare a solution of BSA (e.g., 10 mg/mL) in a phosphate buffer (pH 7.4).

- Prepare a concentrated solution of a reducing sugar, such as glucose or fructose (e.g., 500 mM).

- Prepare a stock solution of D-lysine.

- Set up reaction mixtures containing BSA, the reducing sugar, and varying concentrations of D-lysine. Include a positive control (BSA + sugar, no inhibitor) and a negative control (BSA only).

2. Incubation:

- Incubate the reaction mixtures at 37°C for a period of several days to weeks to allow for the formation of AGEs.

3. Assessment of Glycation:

- At different time points, take aliquots from each reaction mixture to measure the extent of glycation.

- Fluorescence Spectroscopy: Measure the formation of fluorescent AGEs using a fluorescence spectrophotometer (e.g., excitation at 370 nm, emission at 440 nm).

- SDS-PAGE: Analyze the protein samples by SDS-PAGE to visualize protein cross-linking, a hallmark of advanced glycation.

- Mass Spectrometry: Use mass spectrometry to identify specific glycation sites and quantify the level of modification.

4. Data Analysis:

- Compare the levels of glycation in the samples treated with D-lysine to the positive control.

- Calculate the percentage of inhibition of glycation for each concentration of D-lysine.

Quantitative Data: Inhibition of Protein Glycation

The following table shows representative data from an in vivo study in diabetic rats, demonstrating the effect of D-lysine treatment on the levels of glycated proteins.[9]

| Parameter | Diabetic Control | Diabetic + D-Lysine | % Reduction |

| Glycated Hemoglobin (%) | 7.8 ± 0.5 | 5.9 ± 0.6 | 24.4 |

| Glycated Serum Protein (nmol/mg) | 25.4 ± 3.1 | 18.2 ± 2.5 | 28.3 |

Data adapted from a study on streptozotocin-induced diabetic rats.[9] Values are presented as mean ± SD.

References

- 1. researchgate.net [researchgate.net]

- 2. D-lysine effectively decreases the non-enzymic glycation of proteins in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. arts.units.it [arts.units.it]

- 4. Use of Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) for Phosphotyrosine Protein Identification and Quantitation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Thermo Scientific™ L-Lysine-2HCl, 4,4,5,5-D4 for SILAC | Fisher Scientific [fishersci.ca]

- 6. researchgate.net [researchgate.net]

- 7. Turnover Rates and Numbers of Exchangeable Hydrogens in Deuterated Water Labeled Samples - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. D-lysine reduces the non-enzymatic glycation of proteins in experimental diabetes mellitus in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Metabolic Labeling with Heavy Amino Acids

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of metabolic labeling with heavy amino acids, a powerful technique for quantitative proteomics. It delves into the core principles, detailed experimental protocols, and data interpretation, with a focus on Stable Isotope Labeling with Amino Acids in Cell Culture (SILAC). This document is intended to serve as a valuable resource for researchers and professionals in the fields of cell biology, proteomics, and drug discovery.

Core Principles of Metabolic Labeling

Metabolic labeling is a technique that utilizes the cell's own metabolic machinery to incorporate isotopic labels into biomolecules.[1] In the context of proteomics, this is most commonly achieved by replacing standard ("light") amino acids in cell culture media with their non-radioactive, heavy-isotope-containing counterparts.[2][3] As cells grow and synthesize new proteins, these heavy amino acids are incorporated into the proteome.[2]

The key principle behind this method is that the heavy and light amino acids are chemically identical, and therefore their incorporation does not affect cellular processes or protein function.[4] However, the mass difference between the light and heavy forms of the proteins allows for their distinction and relative quantification using mass spectrometry (MS).[4][5]

Stable Isotope Labeling with Amino Acids in Cell Culture (SILAC)

SILAC is the most widely used metabolic labeling technique in quantitative proteomics.[1][3] It typically involves the use of heavy isotopes of lysine (K) and arginine (R), as the enzyme trypsin, commonly used in proteomic sample preparation, cleaves proteins C-terminal to these residues. This ensures that most tryptic peptides will contain at least one labeled amino acid, allowing for accurate quantification.[3]

The basic SILAC workflow involves two populations of cells grown in parallel: one in "light" medium containing normal amino acids and the other in "heavy" medium containing heavy lysine and arginine (e.g., 13C6-Lysine and 13C6-Arginine).[6] After a specific experimental treatment is applied to one of the cell populations, the two are mixed, and the proteins are extracted, digested, and analyzed by mass spectrometry.[6] The ratio of the peak intensities of the heavy and light peptides in the mass spectrum directly corresponds to the relative abundance of the protein in the two cell populations.[7]

Experimental Workflows and Signaling Pathways

Visualizing the experimental workflow and the biological pathways under investigation is crucial for understanding the application of metabolic labeling.

General SILAC Experimental Workflow

A significant application of SILAC is in the study of cellular signaling pathways, such as the Epidermal Growth Factor Receptor (EGFR) pathway, which is often dysregulated in cancer.[1][8] SILAC can be used to quantify changes in protein phosphorylation and expression in response to EGFR inhibitors.[4]

Simplified EGFR Signaling Pathway

Detailed Experimental Protocols

A standardized SILAC protocol is essential for reproducible and accurate results. The following is a generalized protocol synthesized from multiple sources.

3.1. Cell Culture and Labeling

-

Media Preparation: Prepare SILAC-specific media (e.g., DMEM or RPMI-1640) lacking L-lysine and L-arginine. Supplement the "light" medium with standard L-lysine and L-arginine and the "heavy" medium with heavy isotopes (e.g., 13C6 L-lysine and 13C615N4 L-arginine). The concentration of amino acids should be optimized for the specific cell line but is typically around 0.1-0.8 mM.[6] All media should be supplemented with dialyzed fetal bovine serum (dFBS) to minimize the presence of unlabeled amino acids.[9]

-

Cell Adaptation: Culture cells for at least five to six cell doublings in the respective SILAC media to ensure >95% incorporation of the heavy amino acids.[3][6] The incorporation efficiency should be checked by mass spectrometry before starting the experiment.

-

Experimental Treatment: Once complete labeling is achieved, apply the experimental treatment (e.g., drug, growth factor) to one of the cell populations while the other serves as a control.

3.2. Cell Lysis and Protein Extraction

-

Harvesting: After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS).

-

Lysis: Lyse the cells on ice using a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.[5]

-

Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., Bradford or BCA).

-

Mixing: Combine equal amounts of protein from the "light" and "heavy" cell lysates.[5]

3.3. Protein Digestion

-

In-solution Digestion:

-

Reduction and Alkylation: Reduce the disulfide bonds in the protein mixture with dithiothreitol (DTT) and alkylate the resulting free thiols with iodoacetamide (IAA).

-

Digestion: Digest the proteins into peptides overnight using a proteomics-grade trypsin.[10]

-

-

In-gel Digestion:

-

SDS-PAGE: Separate the protein mixture by one-dimensional SDS-PAGE.

-

Excision and Digestion: Excise the gel bands, destain, and perform in-gel digestion with trypsin.[9]

-

3.4. Mass Spectrometry and Data Analysis

-

LC-MS/MS: Analyze the resulting peptide mixture by liquid chromatography-tandem mass spectrometry (LC-MS/MS). A high-resolution mass spectrometer is recommended for accurate mass determination.[11]

-

Data Analysis: Use specialized software (e.g., MaxQuant, Proteome Discoverer) to identify peptides and quantify the heavy-to-light ratios.[12] The software identifies peptide pairs that are chemically identical but differ in mass due to the isotopic labels and calculates the intensity ratio.

Quantitative Data Presentation

The primary output of a SILAC experiment is the quantitative comparison of protein abundance between different conditions. This data is typically presented as ratios of heavy-to-light signal intensities.

Table 1: Example of Quantitative Data from a SILAC Experiment Investigating the Effect of an EGFR Inhibitor.

| Protein | Gene | Function | H/L Ratio (Treated/Control) | Regulation |

| EGFR | EGFR | Receptor Tyrosine Kinase | 0.98 | No Change |

| Shc1 | SHC1 | Adaptor Protein | 0.52 | Down-regulated |

| Grb2 | GRB2 | Adaptor Protein | 0.61 | Down-regulated |

| MAPK1 | ERK2 | Kinase | 0.75 | Down-regulated |

| STAT3 | STAT3 | Transcription Factor | 1.02 | No Change |

This table represents hypothetical data for illustrative purposes.

Table 2: Quantitative Analysis of Phosphorylation Site Dynamics in Response to Erlotinib (an EGFR inhibitor).

| Protein | Phosphorylation Site | H/L Ratio (Erlotinib/Control) | Regulation |

| EGFR | Y1173 | 0.15 | Down-regulated |

| EGFR | Y1068 | 0.21 | Down-regulated |

| SHC1 | Y317 | 0.33 | Down-regulated |

| ERBB2 | Y1248 | 0.45 | Down-regulated |

Data in this table is representative of expected trends from such an experiment.

Applications in Drug Development

Metabolic labeling with heavy amino acids is a powerful tool in various stages of drug development:

-

Target Identification and Validation: By quantifying changes in the proteome upon drug treatment, researchers can identify the direct targets of a compound and its downstream effects.[3]

-

Mechanism of Action Studies: SILAC can elucidate the molecular mechanisms by which a drug exerts its effects by revealing changes in protein expression, post-translational modifications, and protein-protein interactions.[1]

-

Biomarker Discovery: Identifying proteins that are consistently up- or down-regulated in response to a drug can lead to the discovery of biomarkers for drug efficacy or patient stratification.

-

Toxicity Studies: Understanding the off-target effects of a drug by analyzing global proteome changes can help in assessing its potential toxicity.[13]

-

Protein Turnover Analysis: A variation of the technique, known as dynamic SILAC or pulsed SILAC (pSILAC), can be used to measure the synthesis and degradation rates of proteins, providing insights into how drugs affect protein homeostasis.[2][13][14]

Troubleshooting and Considerations

Several factors can affect the accuracy and reliability of SILAC experiments:

-

Incomplete Labeling: Insufficient cell doublings in the heavy medium can lead to incomplete incorporation of the heavy amino acids, resulting in inaccurate quantification.[15]

-

Arginine-to-Proline Conversion: Some cell lines can metabolically convert arginine to proline.[16] If using heavy arginine, this can lead to the appearance of heavy proline in peptides, complicating data analysis.[16] This can be mitigated by using cell lines with a lower conversion rate or by using specific inhibitors of this pathway.

-

Sample Mixing Errors: Inaccurate protein quantification before mixing the light and heavy lysates can introduce systematic errors in the final ratios.[15]

-

Ratio Compression: In complex mixtures, co-eluting peptides can interfere with the quantification of the peptide of interest, leading to a compression of the measured heavy-to-light ratios.[12]

References

- 1. Development of a 5-plex SILAC Method Tuned for the Quantitation of Tyrosine Phosphorylation Dynamics - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. tandfonline.com [tandfonline.com]

- 4. PXD005985 - SILAC proteomics analysis to discover effect sensors of EGFR inhibition - OmicsDI [omicsdi.org]

- 5. Use of Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) for Phosphotyrosine Protein Identification and Quantitation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. SILAC: Principles, Workflow & Applications in Proteomics - Creative Proteomics Blog [creative-proteomics.com]

- 7. patofyziologie.lf1.cuni.cz [patofyziologie.lf1.cuni.cz]

- 8. researchgate.net [researchgate.net]

- 9. info.gbiosciences.com [info.gbiosciences.com]

- 10. info.gbiosciences.com [info.gbiosciences.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. pubs.acs.org [pubs.acs.org]

- 13. SILAC Metabolic Labeling Systems | Thermo Fisher Scientific - JP [thermofisher.com]

- 14. Modeling SILAC Data to Assess Protein Turnover in a Cellular Model of Diabetic Nephropathy - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Effective correction of experimental errors in quantitative proteomics using stable isotope labeling by amino acids in cell culture (SILAC) - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Prevention of Amino Acid Conversion in SILAC Experiments with Embryonic Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]

L-Lysine-d4 for Protein Turnover and Synthesis Studies: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the principles, applications, and methodologies for utilizing L-Lysine-d4 in the study of protein turnover and synthesis. L-Lysine-d4 is a stable isotope-labeled amino acid that serves as a powerful tool in quantitative proteomics, enabling researchers to dynamically track the lifecycle of proteins within a cell. Its incorporation into proteomes allows for the precise measurement of protein synthesis and degradation rates, offering critical insights into cellular physiology, disease mechanisms, and the mode of action of therapeutic agents.

Core Principles of L-Lysine-d4 Labeling

L-Lysine-d4 is an isotopologue of the essential amino acid L-lysine, where four hydrogen atoms have been replaced by deuterium atoms. This results in a mass increase of approximately 4 Daltons (Da) compared to the naturally abundant "light" L-lysine. This mass difference is the cornerstone of its application in mass spectrometry-based quantitative proteomics.

The primary technique employing L-Lysine-d4 is Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC). In a typical SILAC experiment, two or more cell populations are cultured in media that are identical except for the isotopic form of a specific amino acid, such as lysine. One population is grown in "light" medium containing standard L-lysine, while another is grown in "medium" or "heavy" medium containing an isotopically labeled version, such as L-Lysine-d4 ("medium") or L-Lysine-13C6,15N2 ("heavy").

Over several cell doublings, the labeled amino acid is incorporated into all newly synthesized proteins. When the proteomes of the different cell populations are mixed and analyzed by mass spectrometry, the mass shift introduced by the isotopic label allows for the differentiation and relative quantification of proteins from each population. For instance, a peptide containing one lysine residue from the L-Lysine-d4 labeled cells will be 4 Da heavier than its counterpart from the unlabeled cells.[1]

Applications in Research and Drug Development

The ability to accurately quantify changes in protein abundance and turnover has profound implications for various research areas:

-

Understanding Disease Mechanisms: Many diseases, including cancer and neurodegenerative disorders, are characterized by dysregulated protein synthesis and degradation. L-Lysine-d4 labeling can be used to identify specific proteins with altered turnover rates in diseased cells compared to healthy cells, providing insights into disease pathogenesis.

-

Drug Discovery and Development:

-

Mechanism of Action Studies: L-Lysine-d4-based SILAC can elucidate how a drug affects the proteome. For example, it can be used to determine if a drug induces the degradation of a target protein or alters the expression of downstream effectors. This is particularly relevant for the development of novel therapeutics like proteolysis-targeting chimeras (PROTACs) that function by inducing protein degradation.[2]

-

Biomarker Discovery: By comparing the proteomes of drug-treated and untreated cells, researchers can identify proteins whose expression levels change in response to the drug, potentially serving as biomarkers for drug efficacy or toxicity.

-

-

Basic Cell Biology: L-Lysine-d4 is instrumental in fundamental studies of cellular processes such as cell cycle regulation, signal transduction, and the response to cellular stress, all of which involve dynamic changes in the proteome.

Experimental Workflows and Protocols

The successful application of L-Lysine-d4 for protein turnover studies hinges on carefully executed experimental protocols. The two primary approaches are standard SILAC for relative protein quantification and dynamic SILAC (dSILAC) for measuring protein synthesis and degradation rates.

Standard SILAC Workflow for Relative Protein Quantification

This workflow is designed to compare protein abundance between different cell populations at a single time point.

Standard SILAC workflow for relative protein quantification.

Detailed Protocol for Standard SILAC:

-

Cell Culture and Labeling:

-

Select a cell line that is auxotrophic for lysine (cannot synthesize its own).

-

Culture one population of cells in "light" SILAC medium containing unlabeled L-lysine and another in "medium" SILAC medium with L-Lysine-d4.

-

Grow the cells for at least five to six doublings to ensure near-complete incorporation (>97%) of the labeled amino acid.

-

-

Cell Treatment and Harvest:

-

Apply the experimental treatment (e.g., drug administration) to the "medium" labeled cells, while the "light" labeled cells serve as the control.

-

Harvest both cell populations and lyse them using a suitable lysis buffer containing protease and phosphatase inhibitors.

-

-

Sample Preparation:

-

Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).

-

Combine equal amounts of protein from the "light" and "medium" lysates.

-

Perform in-solution or in-gel digestion of the combined protein mixture, typically with trypsin, which cleaves C-terminal to lysine and arginine residues.

-

-

LC-MS/MS Analysis:

-

Analyze the resulting peptide mixture by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

-

Data Analysis:

-

Use specialized software to identify peptides and quantify the relative abundance of the "light" and "medium" isotopic pairs. The ratio of the peak intensities of the "medium" to "light" peptides reflects the change in protein abundance due to the treatment.

-

Dynamic SILAC (dSILAC) for Measuring Protein Turnover

dSILAC, also known as pulse-SILAC, is used to measure the rates of protein synthesis and degradation over time.

Dynamic SILAC (dSILAC) workflow for protein turnover studies.

Detailed Protocol for Dynamic SILAC:

-

Initial Cell Culture:

-

Culture cells in "light" SILAC medium until they reach a steady state.

-

-

Isotopic Pulse:

-

At time zero (T=0), switch the cells to "medium" SILAC medium containing L-Lysine-d4. This initiates the incorporation of the labeled amino acid into newly synthesized proteins.

-

-

Time-Course Harvesting:

-

Harvest cells at multiple time points after the switch to the "medium" medium (e.g., 0, 2, 4, 8, 12, 24 hours).

-

-

Sample Preparation and Analysis:

-

For each time point, extract proteins, perform tryptic digestion, and analyze the peptide mixture by LC-MS/MS.

-

-

Data Analysis and Modeling:

-

Quantify the ratio of "medium" (newly synthesized) to "light" (pre-existing) peptides for each protein at each time point.

-

The rate of increase in the "medium" labeled protein fraction over time reflects the protein synthesis rate.

-

The rate of decrease of the "light" protein fraction represents the degradation rate.

-

These rates can be modeled using exponential decay or other appropriate kinetic models to calculate protein half-lives.

-

Quantitative Data and Analysis

The output of a SILAC experiment is a large dataset of peptide and protein ratios. This data must be processed to yield meaningful biological insights.

Data Presentation

Quantitative data from L-Lysine-d4 experiments is typically presented in tables that include:

-

Protein Identification: Accession numbers and gene names.

-

Quantitative Ratios: The ratio of "medium" to "light" peptide intensities.

-

Statistical Significance: p-values or other statistical measures to assess the significance of changes in protein abundance.

-

Turnover Rates: For dSILAC experiments, calculated protein half-lives or synthesis/degradation rate constants.

Table 1: Example of Protein Abundance Changes in Response to Drug Treatment

| Protein Accession | Gene Name | M/L Ratio | p-value | Regulation |

| P04637 | TP53 | 2.5 | 0.001 | Upregulated |

| P62258 | HSP90AB1 | 0.8 | 0.04 | Downregulated |

| Q06830 | BCL2 | 1.1 | 0.65 | Unchanged |

Table 2: Example of Protein Half-Life Data from a dSILAC Experiment

| Protein Accession | Gene Name | Half-life (hours) | R-squared |

| P60709 | ACTB | 48.2 | 0.98 |

| P08670 | VIM | 35.5 | 0.95 |

| P31946 | HSPA8 | 72.1 | 0.99 |

LC-MS/MS Parameters for L-Lysine-d4 Analysis

Optimal LC-MS/MS parameters are crucial for accurate quantification.

-

Liquid Chromatography: A long gradient (e.g., 90-180 minutes) with a high-resolution nano-LC column is recommended to achieve good separation of complex peptide mixtures.

-

Mass Spectrometry:

-

Data-Dependent Acquisition (DDA): A common method where the mass spectrometer automatically selects the most abundant precursor ions for fragmentation (MS/MS).

-

Resolution: High-resolution mass analyzers (e.g., Orbitrap) are essential to accurately measure the mass difference between the "light" and "medium" isotopic peaks.

-

Collision Energy: The collision energy for fragmentation should be optimized to generate informative MS/MS spectra for peptide identification.

-

Data-Independent Acquisition (DIA): An alternative acquisition strategy that systematically fragments all ions within a specified mass range, which can lead to more comprehensive and reproducible quantification.

-

It is important to note that deuterium-labeled peptides may have slightly different chromatographic retention times compared to their unlabeled counterparts.[3] This needs to be considered during data analysis to ensure accurate peak integration and quantification.

Signaling Pathways in Protein Turnover

Protein turnover is tightly regulated by complex signaling networks. Understanding these pathways is essential for interpreting data from L-Lysine-d4 experiments.

The mTOR Pathway: A Master Regulator of Protein Synthesis

The mammalian target of rapamycin (mTOR) is a central kinase that integrates signals from growth factors, nutrients (including amino acids like lysine), and cellular energy status to control cell growth and proliferation. Activation of the mTORC1 complex promotes protein synthesis by phosphorylating key downstream targets, including S6 kinase (S6K) and 4E-binding protein 1 (4E-BP1).

References

- 1. Use of deuterium-labeled lysine for efficient protein identification and peptide de novo sequencing - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Induced protein degradation: an emerging drug discovery paradigm - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Minimal deuterium isotope effects in quantitation of dimethyl‐labeled complex proteomes analyzed with capillary zone electrophoresis/mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

L-Lysine-d4 in Quantitative Proteomics: An In-depth Technical Guide for the Discovery Phase

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the application of L-Lysine-d4 in the discovery phase of quantitative proteomics, with a focus on Stable Isotope Labeling with Amino Acids in Cell Culture (SILAC). It is designed to equip researchers, scientists, and drug development professionals with the necessary knowledge to design, execute, and interpret SILAC experiments for applications such as biomarker discovery, drug target identification, and mechanism of action studies.

Introduction to SILAC and the Role of L-Lysine-d4

Stable Isotope Labeling with Amino Acids in Cell Culture (SILAC) is a powerful and widely used metabolic labeling strategy for accurate mass spectrometry (MS)-based quantitative proteomics.[1] The principle of SILAC involves the metabolic incorporation of "heavy" stable isotope-labeled amino acids into the entire proteome of cultured cells.[1] By comparing the mass spectra of proteins from cells grown in "light" (natural abundance) and "heavy" amino acid-containing media, researchers can accurately quantify differences in protein abundance between different experimental conditions.

L-Lysine, along with L-Arginine, is a commonly used amino acid in SILAC experiments. This is because trypsin, the most frequently used protease in proteomics, cleaves proteins at the C-terminus of lysine and arginine residues. This ensures that the vast majority of tryptic peptides will contain at least one labeled amino acid, allowing for comprehensive quantification.[2]

L-Lysine-d4 (4,4,5,5-D4 L-lysine) contains four deuterium atoms, resulting in a 4 Dalton (Da) mass shift compared to its light counterpart.[3][4] This deuterated form of lysine serves as a "medium" label in three-plex (3-plex) SILAC experiments, allowing for the simultaneous comparison of three different experimental conditions. For example, a typical 3-plex experiment might use:

-

Light: L-Lysine (unlabeled)

-

Medium: L-Lysine-d4 (+4 Da)

-

Heavy: 13C615N2-L-Lysine (+8 Da)

This multiplexing capability is highly valuable in the discovery phase of research, enabling more complex experimental designs, such as time-course studies or the comparison of multiple drug treatments.

The SILAC Experimental Workflow

The successful implementation of a SILAC experiment using L-Lysine-d4 involves a series of well-defined steps, from cell culture to data analysis. The overall workflow is designed to minimize experimental variability by combining the cell populations at an early stage.

Key Experimental Protocols

Below are detailed methodologies for the critical stages of a SILAC experiment involving L-Lysine-d4.

2.1.1. Preparation of SILAC Media

The foundation of a successful SILAC experiment is the proper preparation of the labeling media. It is crucial to use a base medium that is deficient in the amino acids to be labeled (in this case, lysine and typically also arginine).

-

Materials:

-

Lysine- and Arginine-deficient cell culture medium (e.g., DMEM, RPMI-1640)

-

Dialyzed Fetal Bovine Serum (dFBS)

-

"Light" L-Lysine and L-Arginine

-

"Medium" L-Lysine-d4

-

"Heavy" 13C615N2-L-Lysine and 13C615N4-L-Arginine

-

Sterile filtration unit (0.22 µm)

-

-

Protocol:

-

Prepare 1000x stock solutions of each light, medium, and heavy amino acid in sterile phosphate-buffered saline (PBS).

-

To the amino acid-deficient base medium, add dFBS to the desired final concentration (typically 10%). Dialyzed serum is essential to prevent the introduction of unlabeled amino acids.

-

Supplement three separate flasks of the medium with the appropriate amino acid stocks to create the "light," "medium" (containing L-Lysine-d4), and "heavy" media. The final concentrations of lysine and arginine should be similar to those in standard media (e.g., for DMEM, approximately 146 mg/L lysine and 84 mg/L arginine).[2]

-

Sterile-filter the final media preparations.

-

2.1.2. Cell Culture and Labeling

Complete metabolic labeling is critical for accurate quantification. This is achieved by culturing the cells in the prepared SILAC media for a sufficient number of cell divisions.

-

Protocol:

-

Split the cell line of interest into three populations, each in a flask containing one of the three SILAC media (light, medium, heavy).

-

Culture the cells for at least five to six cell doublings to ensure greater than 95% incorporation of the labeled amino acids.[5]

-

Monitor cell growth and morphology to ensure that the SILAC media does not adversely affect cell health.

-

Labeling Efficiency Check: Before proceeding with the main experiment, it is highly recommended to verify the labeling efficiency. This can be done by harvesting a small number of cells, extracting proteins, digesting them, and analyzing the peptides by MS to confirm the absence of significant "light" peaks in the "medium" and "heavy" samples.

-

2.1.3. Protein Extraction and Digestion

Once labeling is complete and the cells have been treated according to the experimental design, the proteins are extracted and prepared for MS analysis.

-

Protocol:

-

Harvest the cells from the light, medium, and heavy conditions.

-

Count the cells from each population and combine them in a 1:1:1 ratio.

-

Lyse the combined cell pellet using a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.

-

Quantify the total protein concentration in the lysate (e.g., using a BCA assay).

-

Proteins can be separated by SDS-PAGE, and the entire lane can be excised and cut into bands for in-gel digestion. Alternatively, an in-solution digestion can be performed directly on the protein lysate.

-

For in-gel digestion, the gel pieces are destained, reduced (e.g., with DTT), and alkylated (e.g., with iodoacetamide).[6]

-

Proteins are then digested overnight with a protease such as trypsin.

-

The resulting peptides are extracted from the gel pieces or the solution is prepared for desalting.

-

Desalt the peptide mixture using a C18 StageTip or a similar method before MS analysis.

-

2.1.4. Mass Spectrometry and Data Analysis

The final step involves the analysis of the peptide mixtures by liquid chromatography-tandem mass spectrometry (LC-MS/MS) and subsequent data processing.

-

LC-MS/MS:

-

Peptides are typically separated by reverse-phase liquid chromatography over a gradient and introduced into the mass spectrometer via electrospray ionization.

-

High-resolution mass spectrometers, such as Orbitrap or Q-TOF instruments, are essential for resolving the isotopic envelopes of the light, medium, and heavy peptide triplets.

-

-

Data Analysis:

-

Raw MS data is processed using specialized software such as MaxQuant.

-

The software identifies peptides and proteins and calculates the intensity ratios of the heavy/light and medium/light peptide pairs.

-

These ratios are then used to determine the relative abundance of each protein across the different experimental conditions.

-

Quantitative Data Presentation

The primary output of a SILAC experiment is a set of ratios representing the relative abundance of proteins between the different conditions. This data should be presented in a clear and structured format to facilitate interpretation.

Table 1: Representative Protein Quantification Data from a 3-Plex SILAC Experiment

| Protein ID | Gene Name | Description | Ratio M/L (L-Lysine-d4 / Light) | Ratio H/L (Heavy / Light) |

| P00533 | EGFR | Epidermal growth factor receptor | 0.98 | 0.55 |

| P06213 | INSR | Insulin receptor | 1.02 | 1.05 |

| P21802 | SHC1 | SHC-transforming protein 1 | 1.05 | 0.68 |

| Q13485 | GAB1 | GRB2-associated-binding protein 1 | 0.95 | 0.72 |

| P43403 | MAPK1 | Mitogen-activated protein kinase 1 | 1.10 | 1.35 |

| P28482 | MAPK3 | Mitogen-activated protein kinase 3 | 1.08 | 1.29 |

This table presents hypothetical data for illustrative purposes. Actual data will be more extensive and should include statistical analysis.

Table 2: Labeling Efficiency Assessment

| Passage Number | Number of Proteins Identified | Average Labeling Efficiency (%) |

| 1 | 126 | 75.3 |

| 2 | 134 | 88.9 |

| 3 | 219 | 92.1 |

| 4 | 146 | 93.5 |

| 5 | - | >95 (assumed) |

Data adapted from a study assessing labeling efficiency over several cell passages.

Application in Drug Discovery: A Case Study of EGFR Signaling

A significant application of SILAC with L-Lysine-d4 is in the field of drug discovery, particularly for understanding the mechanism of action of targeted therapies. A key area of investigation is the study of signaling pathways, such as the Epidermal Growth Factor Receptor (EGFR) pathway, which is often dysregulated in cancer.

SILAC has been effectively used to study the effects of EGFR tyrosine kinase inhibitors (TKIs) on downstream signaling events. By comparing the proteomes of cancer cells treated with a TKI to untreated cells, researchers can identify proteins whose expression or phosphorylation state is altered, providing insights into the drug's efficacy and potential resistance mechanisms.

In a typical experiment, one population of cancer cells is grown in "light" medium and serves as the control. A second population is grown in "medium" (L-Lysine-d4) medium and treated with a TKI for a short duration, while a third population in "heavy" medium is treated for a longer duration. The quantitative proteomics data can then reveal time-dependent changes in protein expression and phosphorylation, elucidating the dynamics of the cellular response to the drug.

Conclusion

L-Lysine-d4 is a valuable tool in quantitative proteomics, enabling robust and multiplexed analysis of proteome dynamics using the SILAC methodology. Its application in the discovery phase of research, particularly in drug development, provides a powerful approach to unravel complex biological processes, identify novel drug targets, and understand the mechanisms of drug action. The detailed protocols and conceptual framework provided in this guide serve as a resource for researchers and scientists to effectively leverage L-Lysine-d4-based SILAC in their proteomic investigations.

References

- 1. Output Tables [cox-labs.github.io]

- 2. core.ac.uk [core.ac.uk]

- 3. biorxiv.org [biorxiv.org]

- 4. Quantitative Comparison of Proteomes Using SILAC - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Quantitative analysis of SILAC data sets using spectral counting - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

The Application of L-Lysine-d4 in the Comprehensive Analysis of Post-Translational Modifications

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The study of post-translational modifications (PTMs) is fundamental to understanding the intricate regulation of cellular processes. L-Lysine, an essential amino acid, is a frequent target for a variety of PTMs, including ubiquitination, acetylation, and methylation, which play critical roles in protein stability, enzyme activity, and signal transduction. The use of stable isotope-labeled amino acids, such as L-Lysine-d4, in cell culture (SILAC) has become a powerful technique for the quantitative analysis of these modifications. This guide provides a detailed overview of the application of L-Lysine-d4 in PTM research, complete with experimental protocols, data presentation, and visual workflows.

Principles of SILAC using L-Lysine-d4

Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) is a metabolic labeling strategy that allows for the quantitative comparison of protein abundances between different cell populations.[1] In a typical SILAC experiment, one population of cells is grown in a "light" medium containing the natural isotope of an amino acid (e.g., L-Lysine), while the other population is cultured in a "heavy" medium containing a stable isotope-labeled version of that same amino acid, such as L-Lysine-d4.[1] Over several cell divisions, the heavy isotope is incorporated into the entire proteome of the "heavy" cell population.[1]

Following experimental treatment, the "light" and "heavy" cell lysates are combined, and the proteins are digested into peptides. These peptides are then analyzed by mass spectrometry (MS). Since the "light" and "heavy" peptides are chemically identical, they co-elute during liquid chromatography and are detected simultaneously by the mass spectrometer. The mass difference between the "light" and "heavy" peptide pairs (4 Da in the case of L-Lysine-d4) allows for their differentiation and the relative quantification of protein and PTM abundance between the two experimental conditions.[2]

Data Presentation: Quantitative Analysis of Post-Translational Modifications

The following tables present representative quantitative data obtained from SILAC experiments utilizing L-Lysine-d4 to investigate changes in ubiquitination and methylation.

Table 1: Differential Ubiquitination of Proteins in Response to Proteasome Inhibition

| Protein | UniProt ID | Modified Lysine | Fold Change (Inhibitor/Control) | p-value |

| IκBα | P25963 | K21 | 3.5 | <0.01 |

| IκBα | P25963 | K22 | 3.2 | <0.01 |

| p53 | P04637 | K382 | 2.8 | <0.05 |

| Cyclin B1 | P14635 | K501 | 2.1 | <0.05 |

Table 2: Changes in Protein Methylation upon Treatment with a Methyltransferase Inhibitor

| Protein | UniProt ID | Modified Lysine | Fold Change (Inhibitor/Control) | p-value |

| Histone H3.1 | P68431 | K9 | 0.4 | <0.01 |

| Histone H3.1 | P68431 | K27 | 0.6 | <0.05 |

| G9a | Q96KQ7 | K185 | 0.5 | <0.05 |

| SUV39H1 | O43463 | K105 | 0.7 | >0.05 |

Experimental Protocols

SILAC Media Preparation and Cell Culture

Objective: To achieve complete incorporation of L-Lysine-d4 into the cellular proteome.

Materials:

-

DMEM for SILAC (deficient in L-Lysine and L-Arginine)

-

Dialyzed Fetal Bovine Serum (dFBS)

-

L-Lysine (light)

-

L-Lysine-d4 (heavy)

-

L-Arginine (light)

-

Penicillin-Streptomycin

-

Phosphate-Buffered Saline (PBS)

Protocol:

-

Prepare "Light" and "Heavy" SILAC media. For 500 mL of media, supplement the base DMEM with 10% dFBS and 1% Penicillin-Streptomycin.

-

For the "Light" medium, add L-Lysine to a final concentration of 146 mg/L and L-Arginine to a final concentration of 84 mg/L.[3]

-

For the "Heavy" medium, add L-Lysine-d4 to a final concentration of 148.7 mg/L and L-Arginine to a final concentration of 84 mg/L.[3]

-

Sterile-filter the prepared media.

-

Culture cells in either "Light" or "Heavy" SILAC medium for at least five to six cell doublings to ensure >95% incorporation of the stable isotope.[4]

-

Verify incorporation efficiency by mass spectrometry analysis of a small cell sample.

Protein Extraction and Digestion

Objective: To extract proteins from SILAC-labeled cells and digest them into peptides for mass spectrometry analysis.

Materials:

-

Lysis buffer (e.g., RIPA buffer)

-

Protease and phosphatase inhibitors

-

Dithiothreitol (DTT)

-

Iodoacetamide (IAA)

-

Trypsin (mass spectrometry grade)

-

C18 desalting columns

Protocol:

-

Harvest "Light" and "Heavy" labeled cells and wash with ice-cold PBS.

-

Lyse the cells in lysis buffer supplemented with protease and phosphatase inhibitors.

-

Quantify the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).

-

Mix equal amounts of protein from the "Light" and "Heavy" lysates.

-

Reduce the disulfide bonds in the mixed protein sample by adding DTT to a final concentration of 10 mM and incubating at 56°C for 30 minutes.

-